![molecular formula C6H8O2 B3105666 2-Ethynyl-2-methyl-[1,3]dioxolane CAS No. 15441-75-5](/img/structure/B3105666.png)
2-Ethynyl-2-methyl-[1,3]dioxolane
Overview
Description
2-Ethynyl-2-methyl-[1,3]dioxolane is a chemical compound with the molecular formula C6H12O2 . It is also known by other names such as 2-Butanone, cyclic ethylene acetal; 2-Butanone, cyclic 1,2-ethanediyl acetal; 2-Ethyl-2-methyldioxolane; 2-Methyl-2-ethyldioxolane .
Synthesis Analysis
This compound has been used as a reagent in the selective ketalization of 1-oxo functions of 8a-methyl 1,6-dioxo 1,2,3,4,6,7,8,8a-octahydronaphthalene and 7a-methyl 1,5-dioxo 5,6,7,7a-tetrahydroindane . It was also employed in the enantioselective total synthesis of (-)-strychnine .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is UPZFLZYXYGBAPL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) . The boiling point of this compound is 116-117 °C (lit.) , and it has a density of 0.929 g/mL at 25 °C (lit.) .Scientific Research Applications
Hydrogenolysis Studies
2-Ethynyl-2-methyl-[1,3]dioxolane has been studied in the context of hydrogenolysis. Davis and Brown (1971) explored the hydrogenolysis of 2-methyl-1,3-dioxolane to 2-ethoxyethanol using AlH2Cl, highlighting the reaction mechanisms and intermediate compounds involved in this process (Davis & Brown, 1971).
Safety Assessment in Fragrance Ingredients
Ethyl 2-methyl-1,3-dioxolane-2-acetate, a compound related to this compound, was evaluated for its safety in various toxicological endpoints. This study by Api et al. (2018) is crucial in understanding the safety profile of related compounds in fragrances (Api et al., 2018).
Renewable Energy Applications
Research by Harvey, Merriman, and Quintana (2016) demonstrated the potential of 2,3-Butanediol, which can be converted into compounds like 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, for use in renewable gasoline, solvents, and fuel additives. This illustrates the broader applications of dioxolane derivatives in sustainable energy solutions (Harvey, Merriman, & Quintana, 2016).
Chemical Synthesis and Industrial Applications
Petroski (2002) focused on the synthesis of 2-Methyl-1,3-dioxolane-2-ethanol, a compound closely related to this compound, which is significant in the context of chemical synthesis and potential industrial applications (Petroski, 2002).
Electrochemical Applications
Haerens et al. (2009) investigated the electrochemical stability of 2-methyl-1,3-dioxolane in the context of metal electrodeposition, shedding light on its utility in electrochemistry and potential environmental impacts (Haerens, Matthijs, Binnemans, & Bruggen, 2009).
Mechanism of Action
Safety and Hazards
This compound is classified as Acute Tox. 4 Inhalation - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
2-ethynyl-2-methyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-6(2)7-4-5-8-6/h1H,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIYUYNYOCTPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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